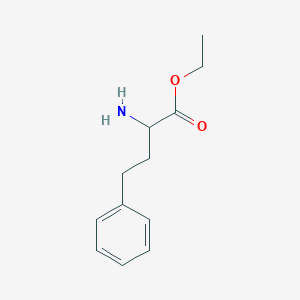

Ethyl (1)-alpha-aminobenzenebutyrate

Description

Significance of Alpha-Amino Esters as Chiral Synthons in Advanced Chemical Synthesis

Alpha-amino esters are a class of organic compounds that are of paramount importance in synthetic chemistry, primarily serving as chiral synthons. Chiral synthons are essentially building blocks that are used in the synthesis of complex, enantiomerically pure molecules. The chirality, or "handedness," of these molecules is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities.

The utility of alpha-amino esters stems from their bifunctional nature, possessing both an amino group and an ester group attached to a chiral carbon center. This unique structural feature allows for a wide range of chemical transformations, making them versatile intermediates in the construction of more complex molecules. They are particularly valuable in the synthesis of peptidomimetics, unnatural amino acids, and various heterocyclic compounds. rsc.org The ability to introduce specific stereochemistry at the alpha-carbon is a key advantage, enabling chemists to control the three-dimensional architecture of the final product.

Furthermore, alpha-amino esters are readily available from the chiral pool, which includes naturally occurring amino acids. This accessibility, combined with their synthetic versatility, has solidified their status as indispensable tools in asymmetric synthesis. acs.org The development of catalytic enantioselective methods for the synthesis of non-natural alpha-amino esters has further expanded their application in creating novel molecular entities with potential therapeutic applications. nih.gov

Overview of the Research Landscape Surrounding Ethyl 2-amino-4-phenylbutanoate and its Analogues

Ethyl 2-amino-4-phenylbutanoate, also known as homophenylalanine ethyl ester, is a specific alpha-amino ester that has garnered considerable attention in research. nih.gov Its structure, featuring a phenyl group separated from the alpha-carbon by an ethyl bridge, makes it a valuable precursor for a variety of target molecules.

A significant area of research involving this compound is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.net For instance, the reductive amination of its corresponding keto ester, ethyl 2-oxo-4-phenylbutanoate, is a key step in the synthesis of drugs like enalapril (B1671234). acs.org The stereochemistry at the alpha-carbon is critical for the biological activity of these inhibitors.

The synthesis of enantiomerically pure forms of ethyl 2-amino-4-phenylbutanoate is a major focus. Methods such as the resolution of racemic mixtures and asymmetric synthesis are actively explored. researchgate.net For example, the optical resolution of ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate using tartaric acid has been reported as a practical route to D-homophenylalanine. researchgate.net Biocatalytic methods, employing enzymes or whole microbial cells, have also been developed for the stereoselective reduction of the corresponding keto ester to afford the desired (R)- or (S)-hydroxy ester, which can then be converted to the amino ester. oup.com

Research into analogues of ethyl 2-amino-4-phenylbutanoate is also an active field. Structure-activity relationship (SAR) studies on related chromene carboxylate analogues have been conducted to develop compounds with potential anticancer properties. umn.edu These studies highlight the modularity of the core structure and the potential for discovering new bioactive molecules by modifying the phenyl ring and other functional groups.

| Property | Value |

| IUPAC Name | ethyl 2-amino-4-phenylbutanoate |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| CAS Number | 46460-24-6 |

Properties

CAS No. |

46460-24-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

amino 4-(2-ethylphenyl)butanoate |

InChI |

InChI=1S/C12H17NO2/c1-2-10-6-3-4-7-11(10)8-5-9-12(14)15-13/h3-4,6-7H,2,5,8-9,13H2,1H3 |

InChI Key |

ICGMXHIYPMKNNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 4 Phenylbutanoate and Its Stereoisomers

Chemo-Enzymatic and Biocatalytic Approaches

The demand for enantiomerically pure compounds has driven the development of green and highly selective biocatalytic methods. These approaches utilize enzymes or whole-cell systems to catalyze key transformations, often with superior stereoselectivity compared to traditional chemical methods.

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate Precursors using Carbonyl Reductases and Whole-Cell Biocatalysts

While the direct asymmetric reduction of a suitable precursor to an amino ester is a theoretically viable route, the majority of published research focuses on the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to its corresponding hydroxy analogue, ethyl (R)-2-hydroxy-4-phenylbutanoate. This transformation is catalyzed by a variety of carbonyl reductases and whole-cell biocatalysts with high efficiency and enantioselectivity.

For instance, recombinant E. coli cells expressing carbonyl reductases have been successfully employed for this reduction. These systems often incorporate a cofactor regeneration system, such as glucose dehydrogenase, to ensure the continuous supply of the necessary NADPH. Similarly, various yeast strains, including Saccharomyces cerevisiae, Pichia pastoris, and Candida species, have demonstrated the ability to reduce ethyl 2-oxo-4-phenylbutanoate to the (R)-hydroxy ester with high conversion rates and enantiomeric excesses (ee) often exceeding 99%. consensus.app The use of whole-cell biocatalysts is advantageous as it circumvents the need for costly enzyme purification. nih.gov

Although not directly producing the amino ester, the resulting chiral hydroxy ester is a valuable intermediate that can be chemically converted to the desired amino compound. This two-step chemo-enzymatic approach, combining a highly selective bioreduction with a subsequent chemical amination, represents a practical pathway to enantiopure ethyl 2-amino-4-phenylbutanoate.

Enantioselective Reductive Amination via Imine Reductases and Transaminases

A more direct biocatalytic route to ethyl 2-amino-4-phenylbutanoate involves the enantioselective reductive amination of its precursor, ethyl 2-oxo-4-phenylbutanoate. This can be achieved using imine reductases (IREDs) or transaminases (TAs).

Transaminases, particularly ω-transaminases, are powerful tools for the synthesis of chiral amines. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or an amino acid like L-lysine, to a keto substrate. frontiersin.orgnih.gov The use of L-lysine as an amino donor is particularly advantageous as the byproduct, 2-keto-6-aminocaproate, spontaneously cyclizes, driving the reaction equilibrium towards product formation. nih.gov Research has demonstrated the successful synthesis of L-homophenylalanine (the carboxylic acid analogue of the target ester) from 2-oxo-4-phenylbutanoic acid with high yield (97%) and excellent enantiomeric excess (>99.9%) using an engineered E. coli aspartate aminotransferase. nih.gov Subsequent esterification would yield the desired ethyl ester.

Imine reductases (IREDs) offer another pathway for asymmetric reductive amination. beilstein-journals.org These enzymes catalyze the reduction of a pre-formed imine or an imine formed in situ from the keto-ester and an amine source. The stereoselectivity of the reaction can be controlled by the choice of the IRED, with different enzymes favoring the formation of either the (R)- or (S)-enantiomer.

| Enzyme Type | Precursor | Product | Amine Donor | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered E. coli Aspartate Aminotransferase | 2-Oxo-4-phenylbutanoic acid | L-Homophenylalanine | L-Lysine | 97% | >99.9% | nih.gov |

Microbial Transformations and Hydantoinase-Mediated Syntheses

Microbial transformations offer a whole-cell approach to producing chiral amino acids. The "hydantoinase process" is a well-established industrial method for the production of optically pure amino acids. researchgate.netsigmaaldrich.cn This process typically involves three enzymes: a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase.

The synthesis of L-homophenylalanine, the precursor acid to ethyl 2-amino-4-phenylbutanoate, can be achieved through this method. The process starts with a racemic 5-substituted hydantoin, which is stereoselectively hydrolyzed by a hydantoinase to the corresponding N-carbamoyl amino acid. A carbamoylase then cleaves the carbamoyl (B1232498) group to yield the free amino acid. The remaining unreacted hydantoin enantiomer is racemized by a hydantoin racemase, allowing for a theoretical yield of 100%. researchgate.net The resulting L-homophenylalanine can then be esterified to produce ethyl (S)-2-amino-4-phenylbutanoate.

While direct microbial fermentation to produce ethyl 2-amino-4-phenylbutanoate has not been extensively reported, fermentation processes for other aromatic amines have been successfully developed. For example, genetically engineered E. coli has been used for the fermentative production of 2-(4-aminophenyl)ethylamine. rsc.org This demonstrates the potential for developing a microbial strain capable of producing the target ester directly from simple carbon sources.

Enzyme Engineering and Directed Evolution for Enhanced Stereoselectivity and Yield

The performance of biocatalysts can be significantly improved through protein engineering and directed evolution. frontiersin.orgresearchgate.net These techniques allow for the modification of enzymes to enhance their activity, stability, substrate specificity, and stereoselectivity.

In the context of ethyl 2-amino-4-phenylbutanoate synthesis, enzyme engineering has been applied to transaminases to improve their efficiency in producing L-homophenylalanine. For example, site-directed mutagenesis of E. coli aspartate aminotransferase led to a double mutant (R292E/L18H) with a 12.9-fold increase in specific activity towards 2-oxo-4-phenylbutanoic acid. nih.gov This engineered enzyme enabled the high-yield synthesis of L-homophenylalanine. nih.gov

Directed evolution, which involves generating a library of enzyme variants and screening for improved properties, is a powerful tool for tailoring biocatalysts for specific industrial applications. This approach can be used to develop transaminases or imine reductases with enhanced selectivity for the desired stereoisomer of ethyl 2-amino-4-phenylbutanoate and improved stability under process conditions.

Classical Chemical Synthesis Strategies

While biocatalytic methods offer significant advantages, classical chemical synthesis remains a viable and important approach for the production of ethyl 2-amino-4-phenylbutanoate and its enantiomers.

Multi-Step Approaches to Enantiomerically Enriched Ethyl 2-amino-4-phenylbutanoate

Several multi-step chemical syntheses have been developed to produce enantiomerically enriched ethyl 2-amino-4-phenylbutanoate. One common strategy involves the resolution of a racemic mixture. For example, racemic ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate can be resolved using L-tartaric acid. Subsequent catalytic hydrogenation yields the desired D-homophenylalanine derivative.

Another approach starts from a chiral precursor. L-malic acid can be used as a starting material to synthesize both (R)- and (S)-enantiomers of ethyl 2-hydroxy-4-phenylbutanoate, which can then be converted to the corresponding amino esters. nih.gov

A more direct chemical synthesis involves the Staudinger reduction of ethyl (S)-2-azido-4-phenylbutanoate. This method yields the hydrochloride salt of ethyl (S)-2-amino-4-phenylbutanoate in good yield. The azido (B1232118) precursor can be obtained from the corresponding hydroxy ester.

| Starting Material | Key Steps | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic ethyl 2-(benzylamino)-4-oxo-4-phenylbutanoate | Resolution with L-tartaric acid, catalytic hydrogenation | D-Homophenylalanine derivative | - | High | |

| Ethyl (S)-2-azido-4-phenylbutanoate | Staudinger reduction | Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride | 78% | - |

Stereoselective Catalytic Hydrogenation and Reductive Amination Reactions

Stereoselective catalytic hydrogenation and reductive amination are powerful techniques for the synthesis of chiral amines like ethyl 2-amino-4-phenylbutanoate. These methods aim to control the stereochemistry at the C2 position, leading to the desired enantiomer.

Stereoselective Catalytic Hydrogenation involves the reduction of a prochiral precursor, such as an imine or enamine, using hydrogen gas in the presence of a chiral catalyst. While direct catalytic hydrogenation of the corresponding imine of ethyl 2-oxo-4-phenylbutanoate is a plausible route, much of the reported research has focused on the hydrogenation of related substrates, providing insights into catalyst systems and conditions that could be adapted for this specific transformation. For instance, the asymmetric hydrogenation of N-aryl imino esters has been successfully achieved with high enantioselectivity using nickel-based catalysts. This suggests that similar approaches could be effective for the synthesis of ethyl 2-amino-4-phenylbutanoate. The selection of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Reductive Amination offers a direct route to ethyl 2-amino-4-phenylbutanoate from its corresponding keto ester, ethyl 2-oxo-4-phenylbutanoate. This reaction typically involves the in-situ formation of an imine or enamine intermediate by reacting the keto ester with an amine source, followed by reduction. The stereoselectivity of the process can be controlled by using a chiral amine source or a chiral reducing agent. Biocatalytic reductive amination has emerged as a promising approach. Fungal reductive aminases (RedAms) have demonstrated the ability to catalyze the reductive amination of a variety of ketones with high conversions and excellent enantiomeric excess. rsc.org Specifically, RedAms from Neosartorya species are notable for their ability to utilize ammonia (B1221849) as the amine donor, making them suitable for the synthesis of primary amines. rsc.org

Table 1: Examples of Stereoselective Reductive Amination for Amino Acid Synthesis

| Precursor | Amine Source | Catalyst/Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl 2-oxo-4-phenylbutanoate | Ammonia | Fungal Reductive Aminases (e.g., from Neosartorya spp.) | (R)- or (S)-Ethyl 2-amino-4-phenylbutanoate | Up to >97% | rsc.org |

| α-Keto acids | Various amines | Transaminases | α-Amino acids | High | General Knowledge |

Green Chemistry Principles in Synthesis Route Development

The application of green chemistry principles to the synthesis of ethyl 2-amino-4-phenylbutanoate is crucial for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Biocatalytic methods for the synthesis of L-homophenylalanine, the carboxylic acid precursor to ethyl 2-amino-4-phenylbutanoate, are considered highly attractive from a green chemistry perspective. nih.govsigmaaldrich.comresearchgate.net These enzymatic processes often occur in aqueous media under mild conditions, reducing the need for volatile organic solvents and extreme temperatures or pressures. nih.govresearchgate.net The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and lower E-factors (a measure of waste generated). nih.govresearchgate.net

The development of one-pot and multicomponent reactions, as discussed in the following section, is another key aspect of green chemistry. By combining multiple synthetic steps into a single operation, these methods reduce solvent usage, energy consumption, and waste generation associated with intermediate purification steps. A patent for a one-pot synthesis of a related compound highlights the reduction of waste as a key advantage.

The use of renewable starting materials and the design of biodegradable products are also central tenets of green chemistry. While not extensively detailed in the provided search results for this specific compound, the general trend in pharmaceutical manufacturing is to explore bio-based feedstocks and to assess the environmental fate of drug molecules and their intermediates.

Development of Novel and Efficient Synthetic Routes

The quest for more efficient and economical methods for producing ethyl 2-amino-4-phenylbutanoate has led to the development of innovative synthetic strategies, including one-pot reactions and advanced asymmetric techniques.

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. These approaches are advantageous as they reduce the number of synthetic steps, minimize waste, and save time and resources.

A notable example is the one-pot, three-component synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. This reaction utilizes acetophenone, ethyl glyoxylate, and (S)-phenylethylamine as starting materials in the presence of a catalyst. The process is lauded for its mild reaction conditions and the use of readily available starting materials.

Table 2: One-Pot Synthesis of Ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Diastereomeric Ratio (S,S) : (R,S) | Overall Yield |

| Acetophenone | Ethyl glyoxylate | (S)-Phenylethylamine | L-Proline, In(OTf)₃, TFA | Toluene | 3.3 : 1 | 67% |

| Acetophenone | Ethyl glyoxylate | (S)-Phenylethylamine | L-Proline, AgOTf, TFA | Ethanol | 3.0 : 1 | 61% |

| Acetophenone | Ethyl glyoxylate | (S)-Phenylethylamine | L-Proline, Cu(OTf)₂, TFA | DMSO | 3.2 : 1 | 60% |

While this example yields a derivative, the underlying principle of a multicomponent approach can be adapted for the direct synthesis of ethyl 2-amino-4-phenylbutanoate. MCRs like the Strecker or Ugi reactions are well-established for the synthesis of α-amino acids and their esters and could be tailored for this specific target.

Achieving high enantiopurity is often a critical challenge in the synthesis of chiral molecules. Asymmetric induction and kinetic resolution are two powerful strategies to address this.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral element present in the substrate, reagent, or catalyst. nih.gov In the synthesis of ethyl 2-amino-4-phenylbutanoate, this can be achieved by using a chiral auxiliary. For example, a chiral auxiliary can be attached to a glycine-derived precursor to form a Schiff base, which then undergoes diastereoselective alkylation. mdpi.com Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid ester. mdpi.com

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly effective and green method. Lipases are commonly used enzymes for the resolution of racemic esters. In the case of racemic ethyl 2-amino-4-phenylbutanoate, a lipase (B570770) can selectively hydrolyze one of the enantiomers, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.

Table 3: Kinetic Resolution of Racemic Ethyl 2-amino-4-phenylbutanoate and a Precursor

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference(s) |

| Racemic ethyl 2-amino-4-phenylbutanoate | Pseudomonas lipase | Hydrolysis | L-2-amino-4-phenylbutanoic acid and D-ethyl 2-amino-4-phenylbutanoate | High | General Knowledge |

| Racemic ethyl 2-hydroxy-4-phenylbutyrate | Lipase AK | Esterification | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | Up to 99% | General Knowledge |

Strategic Utilization of Ethyl 2 Amino 4 Phenylbutanoate As a Chiral Building Block

Role in the Construction of Complex Organic Molecules

The utility of ethyl 2-amino-4-phenylbutanoate as a precursor extends to the synthesis of a variety of intricate organic structures. Its inherent chirality and functional groups allow for its direct incorporation or strategic modification to yield high-value chemical entities.

Ethyl 2-amino-4-phenylbutanoate is structurally the ethyl ester of homophenylalanine, a homolog of the natural amino acid phenylalanine. nih.govmedchemexpress.com This relationship makes it a direct and efficient precursor for the synthesis of homophenylalanine and its various derivatives. These non-standard amino acids are of significant interest for their ability to modify the structure and function of peptides. researchgate.net

One practical synthetic approach involves the resolution of a racemic precursor, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, using L-tartaric acid. Subsequent catalytic hydrogenation of the resolved enantiomer provides a convenient route to D-homophenylalanine, demonstrating a multi-step chemical synthesis. researchgate.net The synthesis of modified peptides often relies on substituting natural amino acids with such non-standard residues to achieve specific conformational or biological properties. researchgate.net

The following table outlines a synthetic pathway to a homophenylalanine derivative starting from a related precursor.

Table 1: Synthesis of D-Homophenylalanine

| Step | Starting Material / Intermediate | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl benzoylacrylate | Benzylamine, Triethylamine, Ethanol | Ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate | researchgate.net |

| 2 | Ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate | L-tartaric acid | Diastereomeric salt resolution | researchgate.net |

The carbon backbone and amine functionality of ethyl 2-amino-4-phenylbutanoate make it a suitable precursor for constructing nitrogen-containing heterocyclic systems, which are core structures in many biologically active compounds. nih.govnih.gov A prominent example is its role in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril (B193118), which feature a proline heterocyclic moiety. nih.govacs.org

In the synthesis of these complex molecules, the N-(1-(S)-ethoxycarbonyl-3-phenylpropyl) group, which is directly derived from (S)-ethyl 2-amino-4-phenylbutanoate, is coupled with a proline derivative. This key step, often a reductive amination or a similar coupling reaction, integrates the homophenylalanine backbone into the final heterocyclic architecture. nih.govacs.org For instance, the synthesis of lisinopril involves the condensation of N2-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-l-N6-(trifluoroacetyl)-l-lysyl-l-proline, which is subsequently hydrolyzed. nih.gov

Table 2: Integration into a Heterocyclic System (Lisinopril Synthesis Example)

| Precursor 1 (Derived from Ethyl 2-amino-4-phenylbutanoate) | Precursor 2 (Heterocycle) | Coupling Reaction | Resulting Structure | Reference |

|---|

Integration into Peptidomimetic and Pseudo-Peptide Architectures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. Due to its structural similarity to natural amino acids, ethyl 2-amino-4-phenylbutanoate and its corresponding acid, homophenylalanine, are valuable building blocks in this field. researchgate.net

By incorporating this non-standard amino acid into a peptide sequence, researchers can create pseudo-peptides with altered conformational properties. The additional methylene (B1212753) group in the side chain of homophenylalanine compared to phenylalanine provides different steric and hydrophobic characteristics, which can influence how the peptide folds and interacts with its biological target. The use of such non-standard residues is a key strategy in the synthesis of modified peptides. researchgate.net Its chiral nature ensures that the stereochemistry of the resulting peptidomimetic is precisely controlled, which is crucial for biological activity.

Scaffold in Medicinal Chemistry Research for Target-Oriented Synthesis

In medicinal chemistry, a scaffold refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. Ethyl 2-amino-4-phenylbutanoate provides a robust chiral scaffold for the target-oriented synthesis of enzyme inhibitors. bldpharm.com

Its most notable application is as a key precursor for a class of ACE inhibitors. researchgate.net The ethyl (R)-2-hydroxy-4-phenylbutanoate derivative, for example, is a versatile key precursor for these inhibitors. researchgate.net The synthesis of these molecules relies on the specific stereochemistry and carbon framework of the parent butanoate structure. Researchers utilize this scaffold to build molecules that fit into the active site of the angiotensin-converting enzyme. The ethyl 2-amino-4-phenylbutanoate backbone provides the necessary "1-ethoxycarbonyl-3-phenylpropyl" fragment that is crucial for binding to the enzyme. nih.govacs.org This targeted approach, starting from a well-defined chiral building block, streamlines the synthesis of potent and selective enzyme inhibitors for research purposes.

Table 3: Use of Ethyl 2-amino-4-phenylbutanoate Scaffold in Target-Oriented Synthesis

| Target Enzyme | Scaffold | Key Structural Motif Provided | Example Compound Class | Reference |

|---|

Investigation of Ethyl 2 Amino 4 Phenylbutanoate in Biological Systems: Mechanistic and Enzymatic Perspectives

Mechanistic Elucidation of Enzymatic Biotransformations

The enzymatic transformation of precursors to yield chiral compounds like the derivatives of Ethyl 2-amino-4-phenylbutanoate is a cornerstone of modern pharmaceutical synthesis. These biocatalytic processes are lauded for their high selectivity and efficiency under mild reaction conditions.

Substrate Specificity and Kinetic Studies of Relevant Enzymes

The enzymatic production of chiral molecules related to Ethyl 2-amino-4-phenylbutanoate, such as (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), a precursor to ACE inhibitors, heavily relies on the substrate specificity of the enzymes involved. researchgate.netresearchgate.net Carbonyl reductases, for instance, are pivotal in the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-HPBE. researchgate.netresearchgate.netnih.gov

Kinetic studies are essential to understand the efficiency of these enzymatic reactions. For example, the enzymatic activity of a recombinant carbonyl reductase (CpCR) has been quantified by monitoring the depletion of NADPH during the reduction of OPBE. nih.gov The reaction mixture for such an assay typically includes the enzyme, the substrate (OPBE), and the cofactor (NADPH) in a buffered solution. nih.gov The insights from these studies are critical for optimizing reaction conditions and improving the yield of the desired enantiomer.

Enzymes exhibit remarkable chemo-, regio-, and enantioselectivities in the transformation of synthetic chemicals. researchgate.net Hydrolases, such as esterases, have been employed in the kinetic resolution of related fluorinated racemates, leading to the formation of (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. researchgate.net The study of various enzymes and their interactions with compounds structurally similar to Ethyl 2-amino-4-phenylbutanoate helps in understanding the broader applicability and limitations of these biocatalysts. smolecule.com

| Enzyme Class | Substrate Example | Product Example | Key Finding |

| Carbonyl Reductase | Ethyl 2-oxo-4-phenylbutanoate (OPBE) | (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) | Highly selective asymmetric reduction is crucial for producing intermediates for ACE inhibitors. researchgate.netresearchgate.netnih.gov |

| Hydrolase (Esterase) | Racemic fluorinated 3-arylcarboxylic acid ethyl esters | (S)-carboxylic acids and (R)-esters | Enables kinetic resolution to obtain products with high enantiomeric purity. researchgate.net |

| Amino Acid Dehydrogenase | α-keto acids | Chiral amino acids | Used in reductive amination processes for synthesizing chiral amino acids. nih.gov |

Co-factor Requirements and Regeneration Strategies in Biocatalysis

Many enzymatic reactions, particularly reductions and oxidations, necessitate the presence of cofactors such as NAD(P)H or NAD(P)+. The high cost of these cofactors makes their regeneration a critical aspect of developing economically viable biocatalytic processes. researchgate.netnih.gov

In the synthesis of (R)-HPBE from OPBE using carbonyl reductase, NADPH is an essential cofactor. researchgate.netnih.gov To address the cost issue, in-situ coenzyme regeneration systems have been developed. A common strategy involves coupling the primary reaction with a secondary enzymatic reaction that regenerates the cofactor. For example, glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP+ while oxidizing glucose. researchgate.netnih.gov This approach allows for the use of only a catalytic amount of the expensive cofactor. researchgate.net Other enzymes like formate (B1220265) dehydrogenase (FDH) and alcohol dehydrogenases (ADHs) are also employed for cofactor regeneration in various biocatalytic systems. researchgate.netnih.govnih.gov

Table of Co-factor Regeneration Systems

| Primary Enzyme | Primary Reaction | Coupled Enzyme | Regeneration Reaction |

|---|---|---|---|

| Carbonyl Reductase (CpCR) | OPBE reduction to (R)-HPBE | Glucose Dehydrogenase (GDH) | NADP+ to NADPH |

| D-Lactate Dehydrogenase (D-LDH) | Reduction of a chloroketone | Formate Dehydrogenase (FDH) | NAD+ to NADH |

Enzyme-Substrate Binding Interactions and Active Site Characterization

The stereoselectivity of enzymes stems from the specific interactions between the substrate and the amino acid residues within the enzyme's active site. Understanding these interactions is key to explaining and engineering enzyme function. nih.gov The three-dimensional structure of the active site creates a chiral environment that preferentially binds one enantiomer of a substrate or directs the reaction to form a specific stereoisomer.

For enzymes acting on amino acids and their derivatives, the active site architecture is precisely arranged to facilitate enantioselective recognition. mdpi.com For instance, in amino acid oxidases, the substrate binds in a specific orientation relative to the FAD cofactor, allowing the enzyme to distinguish between D- and L-amino acids. mdpi.com This is often described by a "4-contact point model," which involves three directional binding interactions and one functional direction. mdpi.com

The characterization of active sites can involve computational methods like molecular docking to predict how a substrate like Ethyl 2-amino-4-phenylbutanoate might bind. mdpi.com Such studies have been used to investigate the binding of related compounds to protein active sites, identifying key hydrogen bonds and other interactions that stabilize the enzyme-substrate complex. mdpi.com The polarity of the active site and the specific amino acid residues present are significant factors; for example, oxidoreductases often have more non-polar active sites to accommodate cofactors. nih.gov

Bioprocess Development for Chiral Compound Production

The development of robust and efficient bioprocesses is crucial for the industrial-scale production of chiral compounds like the derivatives of Ethyl 2-amino-4-phenylbutanoate. This involves optimizing various parameters, from the selection of the microbial strain or enzyme to the design of the bioreactor. nih.govresearchgate.net

Whole-cell biocatalysis is often preferred as it can circumvent the need for costly enzyme purification and external cofactor addition. researchgate.net Microorganisms such as Rhodotorula minuta and Candida holmii have been identified for their ability to reduce OPBE to (R)-EHPB with high enantiomeric excess. nih.gov The optimization of culture conditions, including inducer concentration, temperature, and induction time, is critical for maximizing the yield of the desired product. researchgate.net

Advanced Structural Elucidation and Conformational Analysis for Research Insights

X-ray Crystallographic Studies of the Compound and its Complexes

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. While a crystal structure for Ethyl 2-amino-4-phenylbutanoate itself is not publicly documented, analysis of its more complex derivatives, such as the potent ACE inhibitor Enalapril (B1671234) Maleate (B1232345), provides critical insights into the conformational tendencies of the core structure.

The study of Enalapril Maleate reveals how the molecule adopts a specific conformation in the solid state, stabilized by a network of intermolecular interactions. In a high-resolution structure determination from X-ray powder diffraction data, Enalapril Maleate Form II was found to crystallize in the orthorhombic space group P2(1)2(1)2(1). nih.gov The crystal packing and hydrogen-bonding patterns are crucial for the stability of the polymorph. nih.govucl.ac.uk In this structure, the enalapril molecule is hydrogen-bonded to the maleate moiety through the protonated alanyl nitrogen atom, with a bond distance of 2.76 Å. ucl.ac.uk Such analyses demonstrate that the conformations of the main peptide chains, which are responsible for biological activity, remain largely unchanged between different polymorphic forms. nih.gov This principle of conformational stability is relevant to understanding how the foundational structure of Ethyl 2-amino-4-phenylbutanoate behaves within larger, more complex molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₈N₂O₅ · C₄H₄O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 33.9898 |

| b (Å) | 11.2109 |

| c (Å) | 6.64195 |

| Volume (ų) | 2530.96 |

| Z (molecules/unit cell) | 4 |

The therapeutic importance of molecules derived from Ethyl 2-amino-4-phenylbutanoate is best understood by examining their interaction with biological targets. The X-ray crystal structure of the human angiotensin-converting enzyme (ACE) in complex with the inhibitor lisinopril (B193118), which shares the (S)-1-carboxy-3-phenylpropyl fragment, has been resolved at 2.0 Å. nih.gov This structure reveals that the inhibitor binds to a deep active-site cleft, with its carboxyl group coordinating to the catalytic zinc ion, a hallmark of zinc metallopeptidases. The phenylpropyl group of lisinopril settles into a large hydrophobic pocket within the enzyme, establishing critical van der Waals interactions that contribute significantly to the binding affinity. This detailed structural information clarifies how the specific stereochemistry and conformation of the inhibitor are essential for potent and selective binding, providing a rational basis for the design of new therapeutic agents. nih.gov

Spectroscopic Techniques for Stereochemical and Mechanistic Confirmation

Beyond crystallography, a range of spectroscopic and chromatographic methods are indispensable for confirming the stereochemistry, monitoring reactions, and assessing the purity of Ethyl 2-amino-4-phenylbutanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure and stereochemistry of chiral molecules in solution. For amino acid esters, assigning the absolute configuration and determining enantiomeric purity can be achieved using chiral NMR solvating agents or chiral derivatizing agents.

One advanced method involves the use of paramagnetic chiral lanthanide shift reagents, such as europium (Eu) or samarium (Sm) complexes. nih.govtcichemicals.com These reagents form transient diastereomeric complexes with the enantiomers of the analyte. Due to the paramagnetic nature of the lanthanide ion, the NMR signals of the protons in the analyte experience significant shifts (lanthanide-induced shifts, LIS). Because the two diastereomeric complexes have different spatial arrangements, the magnitude of the LIS will be different for each enantiomer, leading to the separation of their signals in the NMR spectrum. This allows for the direct quantification of the enantiomeric ratio. tcichemicals.com

Another sophisticated technique is the modified James-Bull method, which utilizes fluorine-19 (¹⁹F) NMR. In this approach, the amino acid ester is reacted with 5-fluoro-2-formylphenylboronic acid and a chiral auxiliary like (S)-BINOL to form diastereomeric cyclic adducts. The fluorine atom acts as a sensitive NMR probe, and the resulting diastereomers exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for simple and accurate quantification of enantiomeric excess. nih.gov

| Technique | Principle | Advantage |

|---|---|---|

| Chiral Lanthanide Shift Reagents (e.g., Eu(tfc)₃) | Formation of transient diastereomeric complexes with a paramagnetic metal, causing differential chemical shifts for enantiomers. tcichemicals.com | Direct analysis without covalent modification; allows for quantification of enantiomeric ratio. |

| Modified James-Bull Method (¹⁹F NMR) | Covalent derivatization with a fluorinated boronic acid and a chiral auxiliary to form stable diastereomers with distinct ¹⁹F NMR signals. nih.gov | High sensitivity and wide chemical shift range of ¹⁹F nucleus, leading to excellent signal resolution and accurate quantification. |

Mass spectrometry (MS) and Infrared (IR) spectroscopy are workhorse techniques for confirming the identity and purity of synthesized compounds. MS, often coupled with Gas Chromatography (GC-MS), provides the molecular weight of the compound and characteristic fragmentation patterns that confirm its structure. nih.gov It is an essential tool for monitoring the progress of a synthesis, for instance, in the reductive amination of Ethyl 2-oxo-4-phenylbutanoate to yield Ethyl 2-amino-4-phenylbutanoate. chemicalbook.comsigmaaldrich.com

Assessing the enantiomeric purity of Ethyl 2-amino-4-phenylbutanoate is critical, and this is most commonly achieved through chiral chromatography.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(phenylcarbamates), are particularly effective. yakhak.org The separation mechanism relies on differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector immobilized on the stationary phase. For α-amino acid esters, hydrogen bonding between the analyte's carbonyl group and the CSP is a key factor in chiral recognition. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve the best separation (resolution) of the enantiomeric peaks. yakhak.org

Capillary Zone Electrophoresis (CZE) is another powerful technique for chiral separations, offering high efficiency and requiring only minute amounts of sample. In chiral CZE, a chiral selector is added to the background electrolyte. Common selectors for amino acids include cyclodextrins, antibiotics, and chiral surfactants (micellar electrokinetic chromatography). nih.govacs.org The enantiomers form transient, diastereomeric inclusion complexes with the chiral selector, which have different effective mobilities in the electric field, leading to their separation. This technique has been highly optimized to resolve complex mixtures of amino acid enantiomers. acs.org

| Technique | Stationary/Selector Phase | Principle of Separation |

|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) yakhak.org | Differential transient diastereomeric interactions between enantiomers and the solid CSP. |

| Chiral CZE | Chiral Selector in Buffer (e.g., cyclodextrins) nih.govacs.org | Differential electrophoretic mobility of transient diastereomeric complexes in solution. |

Computational Chemistry Investigations of Ethyl 2 Amino 4 Phenylbutanoate

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 2-amino-4-phenylbutanoate, this would involve modeling its interaction with the active site of a specific enzyme. Such studies are crucial for understanding the potential mechanism of action and for the rational design of more potent and selective inhibitors.

For a compound like Ethyl 2-amino-4-phenylbutanoate, a non-natural amino acid ester, potential enzyme targets for docking studies could include proteases, aminotransferases, or other enzymes involved in amino acid metabolism. A typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target enzyme from a protein database (e.g., PDB). This would be followed by preparing the protein by adding hydrogen atoms, assigning partial charges, and defining the active site.

Preparation of the Ligand: Generating the 3D structure of Ethyl 2-amino-4-phenylbutanoate and optimizing its geometry.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding poses of the ligand within the enzyme's active site.

Analysis of Results: The resulting poses are then scored based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme are analyzed to understand the basis of binding.

While specific docking studies on Ethyl 2-amino-4-phenylbutanoate are not readily found, research on analogous compounds often reveals key interactions that would likely be relevant. For instance, the amino group and the ester carbonyl are potential hydrogen bond donors and acceptors, respectively, and the phenyl group can engage in hydrophobic interactions within a binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

For Ethyl 2-amino-4-phenylbutanoate, DFT calculations could be employed to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction with other molecules.

Reactivity Descriptors: Various parameters derived from quantum chemical calculations, such as chemical hardness, softness, and electrophilicity index, can be used to quantify and predict the reactivity of the molecule.

A hypothetical table of calculated electronic properties for Ethyl 2-amino-4-phenylbutanoate is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: These are example values and not from actual published research on this specific molecule.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like Ethyl 2-amino-4-phenylbutanoate is highly dependent on its conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This information is crucial for understanding how the molecule might fit into a receptor's binding site.

Computational methods for conformational analysis typically involve systematically rotating the rotatable bonds of the molecule and calculating the potential energy of each resulting conformation. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformers.

For Ethyl 2-amino-4-phenylbutanoate, the key rotatable bonds would be around the Cα-Cβ and Cβ-Cγ bonds of the butanoate chain, as well as the bonds in the ethyl ester group. The analysis would reveal the preferred spatial arrangements of the phenyl ring, the amino group, and the ester group.

The results of a conformational analysis can be presented as a Ramachandran-like plot, showing the relative energies of conformations as a function of key dihedral angles. This would highlight the energetically favorable conformational space for the molecule.

Structure-Activity Relationship (SAR) Studies in Defined Biological Targets (excluding human clinical SAR)

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. These studies are fundamental to medicinal chemistry and drug discovery. For Ethyl 2-amino-4-phenylbutanoate, SAR studies would involve synthesizing and testing a series of analogues where different parts of the molecule are systematically modified.

A hypothetical SAR study could investigate the effect of modifications on the activity against a specific non-human biological target, for example, a bacterial enzyme. The following table outlines potential modifications and their expected impact on activity, based on general principles of medicinal chemistry.

| Modification | Rationale | Expected Outcome on Activity (Hypothetical) |

| Phenyl Ring Substitution | ||

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | To alter the electronic properties of the ring and potentially enhance interactions. | May increase or decrease activity depending on the specific interactions in the binding site. |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To increase electron density and potentially improve hydrophobic interactions. | Could enhance binding if the pocket is hydrophobic. |

| Alkyl Chain Length | ||

| Shortening or lengthening the ethyl linker | To probe the size of the binding pocket. | A shorter or longer chain may lead to a loss of activity if the optimal length is disrupted. |

| Ester Group Modification | ||

| Replacing the ethyl ester with other esters (e.g., methyl, t-butyl) | To investigate the influence of steric bulk near the binding site. | A larger ester group might cause a steric clash and reduce activity. |

| Hydrolysis to the carboxylic acid | To introduce a charged group and potential for new hydrogen bonding. | May increase or decrease activity depending on the polarity of the binding site. |

| Amino Group Modification | ||

| N-alkylation or N-acylation | To remove the primary amine and alter hydrogen bonding capacity. | Likely to decrease activity if the primary amine is crucial for a key interaction. |

These SAR studies, when combined with molecular modeling, provide a powerful approach for optimizing the structure of a lead compound to achieve higher potency and selectivity.

Derivatization and Exploration of Analogues of Ethyl 2 Amino 4 Phenylbutanoate

Synthesis and Research on N-substituted Derivatives

The primary amino group in ethyl 2-amino-4-phenylbutanoate is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. N-acylation, for instance, is a strategy explored for amino acids to potentially enhance their characteristics. scilit.com Research into N-substituted derivatives of this compound has led to the development of synthetic methodologies yielding complex structures.

A notable method for creating N-substituted derivatives is through a multi-component reaction. For example, the synthesis of ethyl 2-((S)-1-phenylethylamino)-4-oxo-4-phenylbutanoate has been achieved by reacting acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a catalyst. google.com This reaction demonstrates the formation of a new C-N bond at the amino group of the core structure. The process is sensitive to the choice of catalyst and solvent, which influences the reaction's yield and stereoselectivity. google.com Various catalysts, including L-proline and combinations of L-proline with metal triflates like AgOTf, Cu(OTf)₂, and In(OTf)₃, have been utilized in different organic solvents such as ethanol, toluene, and dimethyl sulfoxide (B87167) (DMSO). google.com

The conditions for this three-component reaction have been systematically varied to optimize the synthesis of the resulting diastereomers. google.com The reaction can be performed at temperatures ranging from 25-35°C over 2-5 days. google.com

| Reactants | Catalyst System | Solvent | Conditions | Total Yield | Diastereomeric Ratio ((S,S) : (R,S)) | Reference |

| Acetophenone, Ethyl Glyoxylate, (S)-Phenethylamine | L-proline | Ethanol | 25°C, 5 days | 50% | 3.0 : 1 | google.com |

| Acetophenone, Ethyl Glyoxylate, (S)-Phenethylamine | L-proline, AgOTf, Trifluoroacetic acid | Ethanol | 25°C, 4 days | 61% | 3.0 : 1 | google.com |

| Acetophenone, Ethyl Glyoxylate, (S)-Phenethylamine | L-proline, Cu(OTf)₂ , Trifluoroacetic acid | DMSO | 25°C, 3 days | 60% | 3.2 : 1 | google.com |

| Acetophenone, Ethyl Glyoxylate, (S)-Phenethylamine | L-proline, In(OTf)₃, Trifluoroacetic acid | Toluene | 35°C, 5 days | 67% | 3.3 : 1 | google.com |

Another significant approach to N-substitution is the reductive amination of the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutanoate. acs.orgbldpharm.com This method is a cornerstone in the synthesis of important pharmaceutical compounds. For instance, the synthesis of enalapril (B1671234) involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline, demonstrating a sophisticated N-substitution that creates a larger, more complex molecule. acs.org

Investigation of Ester Modifications and their Impact on Reactivity and Selectivity

The ethyl ester group of ethyl 2-amino-4-phenylbutanoate is another site for chemical transformation, primarily through hydrolysis or by observing its influence on the reactivity of other functional groups within the molecule.

The most direct modification of the ester functionality is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under acidic conditions. For example, refluxing the compound in 6M hydrochloric acid for 12 hours results in the formation of (S)-2-amino-4-phenylbutanoic acid with a yield of approximately 85%. This transformation is fundamental for peptide synthesis, where the free carboxylic acid is required for amide bond formation.

The ester group's electronic influence and stability are also evident in reactions occurring at other positions of the molecule or its precursors. In the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, the precursor ethyl 2-oxo-4-phenylbutanoate undergoes microbial reduction of its keto group, while the ethyl ester moiety remains intact. nih.gov This selectivity highlights the robustness of the ester group under specific biocatalytic reduction conditions. The reaction, using yeast strains like Candida holmii, can produce the hydroxylated product with high enantiomeric excess. nih.gov

| Starting Material | Reagents/Conditions | Product | Outcome/Yield | Reference |

| Ethyl (S)-2-amino-4-phenylbutanoate | 6M HCl, reflux, 12 hr | (S)-2-amino-4-phenylbutanoic acid | Ester hydrolysis, 85% yield | |

| Ethyl 2-oxo-4-phenylbutanoate | Candida holmii KPY 12402, interface bioreactor | Ethyl (R)-2-hydroxy-4-phenylbutanoate | Selective reduction of keto group, 58% overall yield | nih.gov |

| Ethyl (S)-2-azido-4-phenylbutanoate | Catalytic Staudinger reduction | Ethyl (S)-2-amino-4-phenylbutanoate | Reduction of azide, 78% yield |

Exploration of Homologs and Isoelectronic Analogues in Organic Transformations

The exploration of homologs and isoelectronic analogues of ethyl 2-amino-4-phenylbutanoate provides insight into how structural variations affect chemical properties and reactivity. Ethyl 2-amino-4-phenylbutanoate is itself the ethyl ester of homophenylalanine, an amino acid that is a homolog of phenylalanine, containing an additional methylene (B1212753) group in its side chain. lookchem.com

The study of isoelectronic analogues, where atoms or groups of atoms are replaced by others with the same number of valence electrons, is a common strategy in medicinal chemistry and materials science. Thiophene (B33073) derivatives are often synthesized as bioisosteres of phenyl compounds. Research has been conducted on the synthesis of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives, which are isoelectronic analogues of a rearranged ethyl 2-amino-4-phenylbutanoate structure. researchgate.net These compounds are synthesized via the Gewald reaction, which involves the condensation of a ketone (like acetophenone), a compound with an active methylene group, and elemental sulfur. researchgate.netsciforum.net

Another type of analogue involves replacing the phenyl group with a different substituent. For example, ethyl (S)-2-amino-4-cyanobutanoate hydrochloride is an analogue where the phenyl ring is substituted with a cyano group. This substitution significantly changes the molecule's lipophilicity and potential reactivity.

| Compound Name | Classification | Key Structural Difference from Parent Compound | Reference |

| Ethyl 2-amino-4-phenylbutanoate | Parent Compound | - | nih.gov |

| Phenylalanine ethyl ester | Lower Homolog | One fewer methylene group in the side chain | medchemexpress.com |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate | Isoelectronic Analogue | Phenyl and ethyl groups are attached to a thiophene ring instead of an aliphatic chain | researchgate.net |

| Ethyl (S)-2-amino-4-cyanobutanoate | Analogue | Phenyl group is replaced by a cyano group |

Q & A

Basic Research Questions

Q. How can Ethyl 2-amino-4-phenylbutanoate be synthesized, and what are the key considerations for optimizing yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl (S)-2-amino-4-phenylbutanoate hydrochloride can be prepared by reducing ethyl (S)-2-azido-4-phenylbutanoate using catalytic Staudinger reduction (e.g., triphenylphosphine in methanol), yielding 78% isolated product after purification . Key considerations include:

- Reaction time and temperature : Prolonged stirring at room temperature (e.g., 48 hours) ensures complete conversion .

- Purification : Column chromatography (e.g., 25% EtOAc in pet ether) or recrystallization in polar solvents removes impurities .

- Chirality preservation : Use of chiral starting materials and inert atmospheres minimizes racemization .

Q. What spectroscopic techniques are recommended for characterizing Ethyl 2-amino-4-phenylbutanoate, and what spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Key signals include the ethyl ester quartet (δ ~4.2 ppm), phenyl aromatic protons (δ ~7.1–7.4 ppm), and methine proton adjacent to the amino group (δ ~3.4–4.1 ppm). The 13C NMR confirms the ester carbonyl (δ ~169 ppm) and quaternary carbons .

- LCMS : A molecular ion peak at m/z 208.0 [M+H]+ confirms the molecular weight .

- IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) validate functional groups.

Q. What solvent systems are optimal for the recrystallization of Ethyl 2-amino-4-phenylbutanoate hydrochloride?

- Methodological Answer : Polar aprotic solvents like ethyl acetate or methanol-water mixtures are effective. For example, post-synthesis extraction with EtOAc followed by washing with brine and drying over Na₂SO₄ yields high-purity crystals. Solvent polarity must balance solubility and crystal growth to avoid oiling out .

Advanced Research Questions

Q. How can researchers resolve enantiomers of Ethyl 2-amino-4-phenylbutanoate, and what analytical challenges arise in chiral purity assessment?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases separates enantiomers.

- Stereochemical Synthesis : Starting from enantiopure azido precursors (e.g., (S)-2-azido-4-phenylbutanoate) ensures retention of configuration during reduction .

- Challenges : Baseline separation of enantiomers requires fine-tuning mobile phase ratios, and trace impurities may co-elute, necessitating orthogonal methods like optical rotation or vibrational circular dichroism (VCD).

Q. What strategies are effective in studying the structure-activity relationships (SAR) of Ethyl 2-amino-4-phenylbutanoate derivatives in drug discovery?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents at the phenyl ring (e.g., halogens) or ester group (e.g., tert-butyl esters) to assess bioactivity changes. For example, tert-butyl chloroacetate derivatives were synthesized to probe angiotensin-converting enzyme inhibition .

- In Silico Docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., ACE or neprilysin) using software like AutoDock or Schrödinger Suite.

- Biological Assays : Parallel testing in enzyme inhibition assays (e.g., fluorometric or colorimetric) and cell-based models validates computational predictions .

Q. How do researchers address discrepancies in biological activity data of Ethyl 2-amino-4-phenylbutanoate analogs across different assay systems?

- Methodological Answer :

- Assay Standardization : Normalize data using positive controls (e.g., captopril for ACE inhibition) and replicate experiments across independent labs.

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., LCMS-based enzyme activity assays vs. fluorescence quenching) .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .

Q. What computational modeling approaches are suitable for predicting the metabolic pathways of Ethyl 2-amino-4-phenylbutanoate in preclinical studies?

- Methodological Answer :

- QSAR Models : Use tools like ADMET Predictor™ or MetaDrug® to simulate phase I/II metabolism (e.g., ester hydrolysis or phenyl hydroxylation).

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., cytochrome P450-mediated oxidation) .

- In Vitro Validation : Hepatocyte or microsomal incubation studies with LC-HRMS analysis confirm predicted metabolites .

Methodological Design Considerations

- Data Contradiction Analysis : When conflicting bioactivity or synthetic yield data arise, systematically compare reaction conditions (e.g., catalyst loading, solvent purity) or assay parameters (e.g., pH, temperature) across studies .

- Reproducibility Protocols : Document raw data (e.g., NMR spectra, chromatograms) in appendices and use standardized IUPAC nomenclature to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.